Cas no 1805211-92-0 (Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate)

Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate
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- Inchi: 1S/C9H9F3N2O2/c1-16-6(15)3-4-2-5(8(10)11)7(13)9(12)14-4/h2,8H,3,13H2,1H3
- InChI Key: JQGQJUQOIWTDAA-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(N=C(CC(=O)OC)C=1)F)N)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: 1
- Topological Polar Surface Area: 65.2
Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029067375-1g |
Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate |
1805211-92-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
Additional information on Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate
Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1805211-92-0): A Comprehensive Overview
Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1805211-92-0) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise for a wide range of applications, particularly in the development of new therapeutic agents.
The chemical structure of Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate is composed of a pyridine ring substituted with an amino group, a difluoromethyl group, and a fluorine atom, along with a methyl ester functionality. These functional groups contribute to the compound's distinct properties, including its high reactivity and potential for forming stable complexes with various biological targets.
Recent studies have highlighted the potential of Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. The difluoromethyl group, in particular, has been found to enhance the compound's ability to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
In addition to its therapeutic potential, Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate has also been explored for its use as a building block in the synthesis of more complex molecules. Its unique structural features make it an attractive starting material for the development of novel drugs and pharmaceutical intermediates. Chemists have successfully utilized this compound to synthesize a variety of derivatives with enhanced biological activities and improved pharmacokinetic properties.
The synthesis of Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate typically involves a multi-step process that includes the formation of the pyridine ring, introduction of the amino and fluorine substituents, and final esterification to form the methyl ester. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound, making it more accessible for both academic research and industrial applications.
One of the key challenges in the development of new drugs based on Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate is optimizing its pharmacological properties. Researchers are actively investigating ways to improve its solubility, stability, and bioavailability while minimizing potential side effects. Computational methods, such as molecular dynamics simulations and quantum mechanics calculations, are being employed to gain insights into the compound's behavior at the molecular level and guide rational drug design.
Clinical trials are currently underway to evaluate the safety and efficacy of drugs derived from Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate. Preliminary results have been promising, with several compounds showing significant therapeutic effects in preclinical models of diseases such as cancer and inflammatory disorders. These findings underscore the potential of this compound as a valuable tool in modern medicine.
In conclusion, Methyl 3-amino-4-(difluoromethyl)-2-fluoropyridine-6-acetate (CAS No. 1805211-92-0) represents a promising candidate for further exploration in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile properties make it an attractive target for developing new therapeutic agents with broad applications. As research continues to advance, it is likely that this compound will play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
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